Propanoic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) is an organic compound with a complex structure that combines the properties of propanoic acid and ethyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) typically involves the esterification of propanoic acid with 2-(2-hydroxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-quality product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products Formed
Oxidation: Propanoic acid and acetaldehyde.
Reduction: 2-(2-hydroxyethoxy)ethanol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties.
Mechanism of Action
The mechanism by which Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanoic acid and 2-(2-hydroxyethoxy)ethanol, which can further participate in various biochemical processes. The compound’s ability to act as a solvent and reactant in chemical reactions makes it valuable in multiple applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl lactate: Similar in structure but with a different ester group.
2-Hydroxyethyl acrylate: Contains a hydroxyl group and an acrylate ester.
Ethyl 2-hydroxypropanoate: Another ester with a hydroxyl group.
Uniqueness
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) is unique due to its combination of propanoic acid and ethyl acetate properties, providing a versatile compound with applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in scientific research highlight its distinctiveness compared to similar compounds.
Properties
CAS No. |
844681-20-5 |
---|---|
Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl acetate;propanoic acid |
InChI |
InChI=1S/C6H12O4.C3H6O2/c1-6(8)10-5-4-9-3-2-7;1-2-3(4)5/h7H,2-5H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
QGCQBKLCZQFKQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(=O)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.